1-[6-(3,4-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone
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Overview
Description
1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound characterized by its unique triazino-benzoxazepine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazino-benzoxazepine core, followed by the introduction of the dimethoxyphenyl and hexylsulfanyl groups. Key steps include cyclization reactions, nucleophilic substitutions, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound would require scalable and cost-effective methods. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
3-(3,4-Dimethoxyphenyl)propanoic acid: Belongs to the class of phenylpropanoic acids and has various applications in organic synthesis.
Allylamine: A simple unsaturated amine used in the production of polymers and pharmaceuticals.
Uniqueness: 1-[6-(3,4-DIMETHOXYPHENYL)-3-(HEXYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is unique due to its triazino-benzoxazepine core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H30N4O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
1-[6-(3,4-dimethoxyphenyl)-3-hexylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C26H30N4O4S/c1-5-6-7-10-15-35-26-27-24-23(28-29-26)19-11-8-9-12-20(19)30(17(2)31)25(34-24)18-13-14-21(32-3)22(16-18)33-4/h8-9,11-14,16,25H,5-7,10,15H2,1-4H3 |
InChI Key |
BZNMDFRAGNLBSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4)OC)OC)C(=O)C)N=N1 |
Origin of Product |
United States |
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